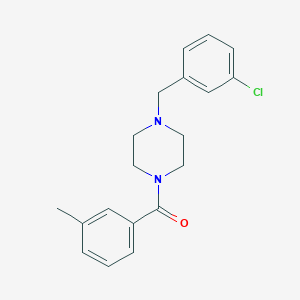
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s as a potential antidepressant, but its use in medicine was discontinued due to its limited efficacy and adverse effects. However, TFMPP has gained popularity as a recreational drug due to its psychoactive properties. In recent years, TFMPP has become the focus of scientific research, particularly in the field of neuroscience, to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine acts on the serotonin system in the brain by binding to and activating the 5-HT1A and 5-HT2A receptors. This leads to an increase in serotonin levels, which can result in mood elevation, decreased anxiety, and altered perception. 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine also has an affinity for other receptors, such as the dopamine D2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to mood elevation and decreased anxiety. 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has also been found to increase heart rate and blood pressure, which can be dangerous in high doses. Other effects of 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine include nausea, vomiting, and hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Its psychoactive properties also make it a useful tool for studying the serotonin system and its role in mood and anxiety disorders. However, 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has several limitations, including its potential for toxicity and adverse effects, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety disorders and depression. Researchers are also interested in understanding the mechanism of action of 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine and its effects on the serotonin system in the brain. Additionally, there is a need for further research on the safety and toxicity of 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine, particularly in high doses. Overall, 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has the potential to be a valuable tool for scientific research, but careful consideration must be given to its potential risks and limitations.
Méthodes De Synthèse
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzyl chloride with 3-methylbenzoyl chloride to form the intermediate 1-(3-chlorobenzyl)-4-(3-methylbenzoyl) piperazine. The intermediate is then treated with a base to form the final product, 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine. The synthesis method of 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has been well-established, and various modifications have been made to improve its yield and purity.
Applications De Recherche Scientifique
1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has been extensively studied for its psychoactive properties, particularly its effects on the serotonin system in the brain. It has been shown to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in regulating mood, anxiety, and cognition. 1-(3-chlorobenzyl)-4-(3-methylbenzoyl)piperazine has also been found to have anxiogenic and hallucinogenic effects, which have led to its use as a recreational drug. However, recent studies have focused on its potential therapeutic applications, particularly in the treatment of anxiety disorders and depression.
Propriétés
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-15-4-2-6-17(12-15)19(23)22-10-8-21(9-11-22)14-16-5-3-7-18(20)13-16/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXCAIRDYICICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorobenzyl)piperazin-1-yl](3-methylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)


![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)
![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)
![4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5811371.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)






![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)